molecular formula C8H9NO3 B2999541 2-(Pyridin-2-ylmethoxy)acetic acid CAS No. 301187-61-1

2-(Pyridin-2-ylmethoxy)acetic acid

Cat. No. B2999541
CAS RN: 301187-61-1
M. Wt: 167.164
InChI Key: XBRTWUIFHFTUKK-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-ylmethoxy)acetic acid” is a chemical compound with the molecular weight of 281.19 . It is also known as "2,2,2-trifluoroacetic acid–2-(pyridin-2-ylmethoxy)acetic acid (1/1)" . It is stored at room temperature and appears as a powder .


Synthesis Analysis

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . The synthesis process involved the preparation of libraries of novel heterocyclic compounds .


Molecular Structure Analysis

The InChI code for “2-(Pyridin-2-ylmethoxy)acetic acid” is "1S/C8H9NO3.C2HF3O2/c10-8(11)6-12-5-7-3-1-2-4-9-7;3-2(4,5)1(6)7/h1-4H,5-6H2,(H,10,11);(H,6,7)" .


Physical And Chemical Properties Analysis

The physical form of “2-(Pyridin-2-ylmethoxy)acetic acid” is a powder . It is stored at room temperature .

Scientific Research Applications

Anti-Fibrotic Activity

Background: The pyrimidine moiety, found in 2-(pyridin-2-yl) pyrimidine derivatives, has been employed as a privileged structure in medicinal chemistry due to its diverse pharmacological activities . In particular, these compounds have shown promise as anti-fibrotic agents.

Research Findings: A study evaluated a series of novel 2-(pyridin-2-yl) pyrimidine derivatives against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds demonstrated better anti-fibrotic activities than existing drugs Pirfenidone and Bipy55′DC. Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the most potent activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Synthesis of N-(Pyridin-2-yl)amides

Background: N-(Pyridin-2-yl)amides are valuable intermediates in organic synthesis. They find applications in drug discovery, agrochemicals, and materials science.

Research Findings: Researchers synthesized N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under mild, metal-free conditions. The reaction involved C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This method provides a straightforward route to access these important amides .

Radical Chemistry and Cascade Synthesis

Background: The pyridine-boryl radical chemistry has seen significant advancements, enabling novel synthetic applications.

Research Findings: Density functional theory calculations were used to analyze the pyridine/B2pin2-mediated cascade synthesis of indolizines. This radical–radical cross-coupling reaction provides insights into the mechanistic aspects of this transformation, which has implications for designing new synthetic routes .

Future Directions

While the future directions for “2-(Pyridin-2-ylmethoxy)acetic acid” are not explicitly mentioned in the search results, there is a general interest in the design of new pyrrolidine compounds with different biological profiles .

Relevant Papers The relevant papers retrieved discuss the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their potential biological activities . They also discuss the use of the pyrrolidine ring in the design of privileged structures in medicinal chemistry .

properties

IUPAC Name

2-(pyridin-2-ylmethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRTWUIFHFTUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylmethoxy)acetic acid

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